

An In-depth Technical Guide to Methyl Cyanoacetate (CAS 105-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl cyanoacetate (CAS 105-34-0) is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its bifunctional nature, possessing both a nitrile and a methyl ester group, allows for a wide range of chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the core properties, synthesis, and key reactions of **methyl cyanoacetate**, tailored for professionals in research and development.

Core Properties of Methyl Cyanoacetate

Methyl cyanoacetate is a colorless to pale yellow liquid with a fruity odor.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for experimental design and safety considerations.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	105-34-0	[1][2]
Molecular Formula	C4H5NO2	[1]
Molecular Weight	99.09 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Fruity	[1]
Density	1.123 g/mL at 25 °C	[2][3]
Melting Point	-13 °C	[2][3]
Boiling Point	204-207 °C (at 760 mmHg)	[2][3]
Flash Point	110 °C (closed cup)	[3][4]
Refractive Index (n20/D)	1.417	[3]
Solubility in Water	54 g/L at 20 °C	[2]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1]
Vapor Pressure	0.2 mmHg at 20 °C	[3]
Vapor Density	3.41 (vs air)	[3]

Table 2: Safety and Handling Information

Hazard Statement	Precautionary Measures	Reference(s)
H319: Causes serious eye irritation	P264: Wash skin thoroughly after handling.	[3][4][5]
P280: Wear protective gloves/protective clothing/eye protection/face protection.	[3][4][5]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][4][5]	
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances. Keep container tightly closed.	[6]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases, strong reducing agents.	[7]
Personal Protective Equipment	Safety goggles, chemical- resistant gloves, lab coat. Use in a well-ventilated area or with a respirator.	[6]

Synthesis of Methyl Cyanoacetate: Experimental Protocols

Two primary synthetic routes to **methyl cyanoacetate** are prevalent in laboratory and industrial settings. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale.

Protocol 1: Esterification of Cyanoacetic Acid with Methanol

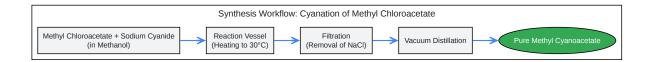
This method is generally preferred due to its higher yield and the avoidance of highly toxic cyanide salts as a starting material.[1]

Methodology:

- Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 170g of cyanoacetic acid, 25g of methanol, and a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid).
- Methanol Addition: Gently heat the mixture to approximately 50°C.
- Reflux: Slowly add an additional 100g of methanol and bring the mixture to reflux. Maintain reflux for 3-4 hours.
- Neutralization: After the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution.
- Workup: Separate the aqueous layer. The organic layer contains the crude methyl cyanoacetate.
- Purification: Purify the crude product by vacuum distillation to obtain **methyl cyanoacetate** with a purity of up to 99.5%.[1]

Click to download full resolution via product page

Synthesis of **Methyl Cyanoacetate** via Esterification


Protocol 2: Cyanation of Methyl Chloroacetate

This classic route involves the nucleophilic substitution of chloride with cyanide.

Methodology:

- Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 220g of methyl chloroacetate and 60g of methanol.
- Cyanide Addition: Heat the mixture to 30°C and then carefully add 90g of sodium cyanide.
- Reaction: After the addition is complete, continue heating and maintain the reaction for 4-5 hours.
- Filtration: Cool the reaction mixture and filter to remove the precipitated sodium chloride.
- Purification: The filtrate, containing the crude ester, is then purified by vacuum distillation to yield the final product.[1]

Click to download full resolution via product page

Synthesis of Methyl Cyanoacetate via Cyanation

Key Reactions and Applications

Methyl cyanoacetate is a versatile intermediate primarily used in reactions involving its active methylene group.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of **methyl cyanoacetate**, where it reacts with aldehydes or ketones in the presence of a basic catalyst to form α,β -unsaturated compounds.[4] These products are valuable precursors for pharmaceuticals and other fine chemicals.

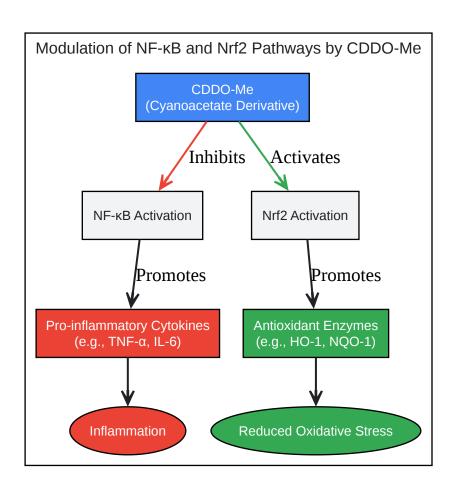
General Experimental Protocol (using Piperidine as catalyst):

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol) and methyl cyanoacetate (1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene).
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol).
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water to remove the catalyst.
- Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography.[4]

Click to download full resolution via product page

General Workflow for Knoevenagel Condensation

Biological Relevance of Methyl Cyanoacetate Derivatives


While **methyl cyanoacetate** itself is not typically cited for direct biological activity, its derivatives are of significant interest in drug discovery. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), a synthetic triterpenoid that can be conceptually derived from cyanoacetate chemistry, has demonstrated potent anti-inflammatory

and antioxidant effects.[8][9] Its mechanism of action involves the modulation of the NF-kB and Nrf2 signaling pathways.[8][9]

Signaling Pathway Modulation by a Cyanoacetate Derivative (CDDO-Me):

In inflammatory conditions, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory cytokines. Simultaneously, the Nrf2 pathway, which regulates the expression of antioxidant enzymes, can be suppressed. CDDO-Me has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.[8][9] Concurrently, it activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, which helps to mitigate oxidative stress.[8][9]

Click to download full resolution via product page

Signaling Pathway Modulation by a Cyanoacetate Derivative

Conclusion

Methyl cyanoacetate is a foundational chemical for a vast array of synthetic endeavors. Its well-defined properties and reactivity profile, particularly in the Knoevenagel condensation, provide chemists with a reliable tool for the construction of complex molecules. As research continues to uncover the therapeutic potential of its derivatives, a thorough understanding of this key intermediate becomes increasingly vital for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. scielo.br [scielo.br]
- 3. Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Actylis Methyl Cyanoacetate Catalyst Anti-Inflammatory [solutions.actylis.com]
- 8. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Cyanoacetate (CAS 105-34-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150501#methyl-cyanoacetate-cas-number-105-34-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com